molecular formula C16H24BNO3 B3084919 N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1146157-79-0

N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B3084919
CAS No.: 1146157-79-0
M. Wt: 289.2 g/mol
InChI Key: XMSCLCOKEWRXSU-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a benzamide group, an ethyl group, and a dioxaborolane moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the borylation of a benzamide precursor. One common method is the palladium-catalyzed borylation of the benzylic C-H bond in the presence of a pinacol boronate ester . The reaction conditions often include the use of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate in a suitable solvent such as toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable boron-carbon bonds. The dioxaborolane moiety acts as a boron source in various reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as the synthesis of complex organic molecules or the development of boron-containing drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and applications in organic synthesis and medicinal chemistry. Its ability to participate in a variety of chemical reactions, particularly Suzuki-Miyaura coupling, makes it a valuable compound in the synthesis of complex molecules .

Biological Activity

N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H24BNO3
Molecular Weight289.18 g/mol
CAS Number1146157-79-0
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain kinases involved in cell signaling pathways. The presence of the dioxaborolane moiety is believed to enhance its binding affinity to these targets.

Antiparasitic Activity

Recent research indicates that derivatives of the compound exhibit significant antiparasitic activity. For instance, compounds with similar structural features have demonstrated effective inhibition against Plasmodium species. The structure–activity relationship (SAR) studies suggest that modifications in the dioxaborolane group can enhance bioactivity and metabolic stability in human microsomes .

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce pro-inflammatory cytokine levels in microglial cells. A related compound demonstrated a significant decrease in nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM . This suggests potential applications in treating neuroinflammatory conditions.

Anticancer Potential

The compound's ability to inhibit key signaling pathways has led to investigations into its anticancer properties. In particular, it has been studied for its effects on GSK-3β and ROCK-1 pathways. Inhibitors targeting these pathways have shown promise in reducing tumor growth in various cancer models .

Case Studies

  • Antiparasitic Efficacy :
    A study evaluated the antiparasitic activity of a series of dioxaborolane derivatives against Plasmodium falciparum. The most potent derivative exhibited an EC50 of 0.010 µM, significantly outperforming traditional antimalarial drugs .
  • Neuroinflammation :
    In experiments involving BV-2 microglial cells, the compound reduced NO production by 50% at a concentration of 1 µM. This reduction is indicative of its potential role in managing neuroinflammatory diseases such as Alzheimer's .
  • Cancer Cell Line Studies :
    A recent investigation into the effects of N-ethyl-2-methyl derivatives on cancer cell lines revealed IC50 values ranging from 10 to 100 nM against various types of cancer cells. The results suggest that these compounds may serve as lead candidates for further development in oncology .

Properties

IUPAC Name

N-ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-7-18-14(19)13-9-8-12(10-11(13)2)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSCLCOKEWRXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148313
Record name N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146157-79-0
Record name N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146157-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 15 g (57 mmol) 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in NMP (20 mL) were added 85.84 mL (171.68 mmol) ethylamine and 72.8 mL 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trioxide (114.45 mmol, 2M in THF) and the mixture was stirred for 2 h at rt to give after working up and purification 16.00 g (96.7%) of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
85.84 mL
Type
reactant
Reaction Step One
Quantity
72.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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